3-Acetyl-5-bromo-4-hydroxybenzoic acid molecular weight and formula
3-Acetyl-5-bromo-4-hydroxybenzoic acid molecular weight and formula
An In-depth Technical Guide to 3-Acetyl-5-bromo-4-hydroxybenzoic Acid
This technical guide provides a comprehensive overview of 3-Acetyl-5-bromo-4-hydroxybenzoic acid, a substituted aromatic carboxylic acid. While not extensively cataloged as a common commercial chemical, its structure suggests significant potential as an intermediate in the synthesis of novel pharmaceuticals and functional materials. This document elucidates its chemical identity, predicted physicochemical properties, a plausible synthetic pathway, and potential research applications. The insights provided are tailored for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of this compound's scientific and practical relevance.
Chemical Identity and Molecular Structure
3-Acetyl-5-bromo-4-hydroxybenzoic acid is a polysubstituted benzene derivative. Its structure is characterized by a central benzoic acid moiety with hydroxyl, bromo, and acetyl functional groups at positions 4, 5, and 3, respectively.
The systematic IUPAC name for this compound is 3-acetyl-5-bromo-4-hydroxybenzoic acid . Based on its constituent atoms, the molecular formula is deduced as C₉H₇BrO₄ .
The molecular weight is calculated from the atomic weights of its constituent elements:
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Carbon (C): 9 x 12.011 u = 108.099 u
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Hydrogen (H): 7 x 1.008 u = 7.056 u
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Bromine (Br): 1 x 79.904 u = 79.904 u
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Oxygen (O): 4 x 15.999 u = 63.996 u
This results in a molecular weight of 259.055 g/mol .
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-Acetyl-5-bromo-4-hydroxybenzoic acid |
| Molecular Formula | C₉H₇BrO₄ |
| Molecular Weight | 259.055 g/mol |
| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)Br)O)C(=O)O |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The physicochemical properties of 3-Acetyl-5-bromo-4-hydroxybenzoic acid are dictated by its combination of functional groups. The carboxylic acid and phenolic hydroxyl groups will confer acidic properties and the potential for hydrogen bonding, influencing its solubility and melting point. The aromatic ring, along with the bromo and acetyl substituents, contributes to its lipophilicity.
Solubility:
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Expected to be slightly soluble in water, with solubility increasing in alkaline solutions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.
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Likely to be soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO).
Acidity (pKa): The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.
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The carboxylic acid pKa is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing effects of the bromo and acetyl groups.
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The phenolic hydroxyl pKa will be influenced by the adjacent electron-withdrawing acetyl group, likely making it more acidic than phenol itself.
Physical Form: Based on related compounds like 3-bromo-4-hydroxybenzoic acid and methyl 3-acetyl-5-bromo-4-hydroxybenzoate, it is predicted to be a crystalline solid at room temperature, likely appearing as a white to pale-yellow powder.
Proposed Synthesis Pathway
A plausible synthetic route for 3-Acetyl-5-bromo-4-hydroxybenzoic acid can be devised starting from a more readily available precursor, such as 4-hydroxybenzoic acid. The synthesis would involve electrophilic aromatic substitution reactions, namely bromination and Friedel-Crafts acylation. The order of these steps is crucial to ensure the correct regioselectivity, guided by the directing effects of the substituents.
Proposed Retrosynthesis Workflow:
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol:
Step 1: Bromination of 4-Hydroxybenzoic Acid The initial step involves the selective bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid. The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by the carboxylic acid group, bromination will occur at one of the ortho positions (C3 or C5).
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Dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid.[1]
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture with stirring.
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Heat the mixture under reflux for several hours to drive the reaction to completion.[1]
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Cool the reaction mixture and pour it into cold water to precipitate the product.
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Collect the crude 3-bromo-4-hydroxybenzoic acid by filtration and recrystallize from a suitable solvent to purify.
Step 2: Friedel-Crafts Acylation of 3-Bromo-4-hydroxybenzoic Acid The subsequent step is the introduction of the acetyl group onto the 3-bromo-4-hydroxybenzoic acid intermediate. This is a Friedel-Crafts acylation reaction. The hydroxyl group's activating effect and the deactivating effect of the bromo and carboxyl groups will direct the incoming acetyl group to the C5 position. However, to achieve acetylation at the C3 position, a Fries rearrangement of an ester precursor is a more likely successful strategy.
Alternative Fries Rearrangement Pathway:
Caption: A plausible synthetic workflow via Fries rearrangement.
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Acetylation: React 4-hydroxybenzoic acid with acetyl chloride or acetic anhydride to form the ester, 4-acetoxybenzoic acid.
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Fries Rearrangement: Heat 4-acetoxybenzoic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetyl group will migrate from the oxygen to the ortho position on the aromatic ring, yielding 3-acetyl-4-hydroxybenzoic acid.
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Bromination: Brominate the resulting 3-acetyl-4-hydroxybenzoic acid. The strong activating effect of the hydroxyl group will direct the bromine to the other ortho position (C5).
This alternative pathway is more likely to yield the desired product due to the predictable nature of the Fries rearrangement for ortho-acylation of phenols.
Potential Applications and Research Interest
Halogenated and acetylated hydroxybenzoic acids are valuable scaffolds in medicinal chemistry and materials science.[2][3] The functional groups of 3-Acetyl-5-bromo-4-hydroxybenzoic acid offer multiple points for further chemical modification, making it a versatile building block.
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Pharmaceutical Intermediates: This compound can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.[2]
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Polymer Science: The carboxylic acid and hydroxyl groups are suitable for polymerization reactions, potentially leading to the creation of specialty polyesters or polyamides with enhanced thermal stability or flame-retardant properties due to the bromine content.
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Agrochemicals: Brominated aromatic compounds are a known class of agrochemicals.[4][5][6] Further derivatization could lead to novel herbicides or fungicides.
Anticipated Spectroscopic Data
¹H NMR:
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Aromatic protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).
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Hydroxyl proton: A broad singlet, with a chemical shift dependent on concentration and solvent.
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Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).
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Acetyl protons: A sharp singlet around δ 2.5 ppm corresponding to the three methyl protons.
¹³C NMR:
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Carbonyl carbons: Two signals in the downfield region (δ 165-200 ppm) for the carboxylic acid and acetyl carbonyls.
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Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the attached substituents.
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Acetyl methyl carbon: A signal in the aliphatic region (δ ~25-30 ppm).
IR Spectroscopy:
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A broad O-H stretch from the carboxylic acid dimer hydrogen bonding (~2500-3300 cm⁻¹).
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A sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹).
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A sharp C=O stretch for the acetyl ketone (~1680 cm⁻¹).
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C-Br stretch in the fingerprint region.
Mass Spectrometry:
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The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity).
Safety and Handling
As with any laboratory chemical, 3-Acetyl-5-bromo-4-hydroxybenzoic acid should be handled with appropriate care. Based on the safety information for related compounds like methyl 3-acetyl-5-bromo-4-hydroxybenzoate, the following hazards may be anticipated:
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Harmful if swallowed (H302)
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
Recommended Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
References
-
Chemsrc. 3-Acetyl-5-bromo-4-hydroxybenzaldehyde | CAS#:2149019-91-8. [Link]
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PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
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PubChem. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857. [Link]
-
PubChem. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368. [Link]
-
Wikipedia. 4-Hydroxybenzoic acid. [Link]
- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.
-
NIST WebBook. 3,5-Dibromo-4-hydroxybenzoic acid. [Link]
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NIST WebBook. 3,5-Dibromo-4-hydroxybenzoic acid. [Link]
- El-Gogary, et al.
-
ResearchGate. (PDF) 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. [Link]
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MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]
-
US EPA. Benzoic acid, 3,5-dibromo-4-hydroxy- - Substance Details. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-5-formyl-4-hydroxybenzoic acid | 2088869-55-8 | Benchchem [benchchem.com]
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